Disodium carboxymethylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosfonet Sodium Anhydrous is an anhydrous sodium salt formulation of phosphonoacetic acid with activity against herpes simplex viruses and other members of the herpes virus family. Fosfonet inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.

A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.

科学的研究の応用

Hypercalcemia Management

Disodium dichloromethylene diphosphonate (Cl2MDP), a form of disodium carboxymethylphosphonate, has been effective in reducing hypercalcemia secondary to skeletal metastases. This was observed in a study involving patients with breast or renal cancer, where Cl2MDP treatment led to a significant decrease in serum calcium and urinary calcium excretion (Chapuy et al., 1980).

Myositis Ossificans Treatment

In cases of myositis ossificans progressiva, a rare condition where bone forms in muscles and other soft tissues, disodium etidronate (a type of diphosphonate) has shown promise. Following the surgical removal of ectopic bone and treatment with disodium etidronate, patients did not show significant recalcification, suggesting its efficacy in preventing abnormal bone growth (Russell et al., 1972).

Renal Secretion Studies

The renal clearances of various diphosphonates, including disodium ethane-1-hydroxy-1,1-diphosphonate, have been studied in rats. These studies reveal the mechanisms of renal transport and excretion of diphosphonates, which is crucial for understanding their pharmacokinetics (Troehler et al., 1975).

Development of Bisphosphonates in Bone Diseases

Bisphosphonates, originally termed diphosphonates, have seen significant development for the treatment of bone diseases. The historical progression from dental applications to the treatment of various bone conditions like osteoporosis and bone metastases showcases the versatile applications of these compounds (Francis & Valent, 2007).

Pain Management in Bone Metastases

Disodium clodronate, another bisphosphonate derivative, has been used to provide pain relief in patients with bone metastases. The study observed significant improvements in pain without regard to ongoing analgesic therapy, emphasizing its potential in palliative care (Luzzani et al., 1990).

Reproductive Function and Embryogeny Studies

Studies on rats and rabbits have shown that disodium etidronate can affect reproduction and embryogeny. These investigations are crucial for understanding the safety profile of these compounds, especially in the context of pregnancy and fetal development (Nolen & Buehler, 1971).

Improvement in Polymer Properties

Disodium 1,2-dicarbomethoxyethylphosphonate has been studied for its effect on polyethyleneterephthalate polymers. The research demonstrated enhanced resistance to combustion and better thermal stability in the modified polymers, indicating potential applications in materials science (Troev et al., 1981).

Antiviral Applications

In studies on mice and rabbits, disodium phosphonoacetate showed significant efficacy in reducing mortality and lesions associated with herpes simplex virus infections. This suggests potential applications of diphosphonates in antiviral therapies (Shipkowitz et al., 1973).

Osteotropic Drug Delivery

Research has been conducted on the use of bisphosphonic prodrugs for targeted drug delivery to bones. The study of disodium (fluorescein‐6−carbonyloxy)acetoaminomethylene bisphosphonate showed its potential for site‐specific delivery of drugs to skeletal tissues (Fujisaki et al., 1996).

特性

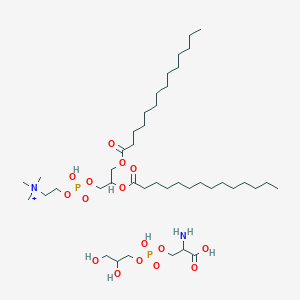

CAS番号 |

54870-27-8 |

|---|---|

製品名 |

Disodium carboxymethylphosphonate |

分子式 |

C2H3Na2O5P |

分子量 |

184 g/mol |

IUPAC名 |

disodium;2-[hydroxy(oxido)phosphoryl]acetate |

InChI |

InChI=1S/C2H5O5P.2Na/c3-2(4)1-8(5,6)7;;/h1H2,(H,3,4)(H2,5,6,7);;/q;2*+1/p-2 |

SMILES |

C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)